6-Chloro-4-fluoropyridin-3-ol
Description
Contextualizing Halogenated Pyridinols in Contemporary Organic Synthesis
Halogenated pyridinols, a class of compounds characterized by a pyridine (B92270) ring functionalized with both halogen atoms and a hydroxyl group, are pivotal building blocks in modern organic synthesis. Their utility stems from the unique electronic properties conferred by the interplay of these functional groups, which allows for a diverse range of chemical transformations.
Strategic Significance of Fluorinated and Chlorinated Pyridine Scaffolds
The incorporation of fluorine and chlorine atoms into pyridine rings is a well-established strategy in the design of functional molecules, particularly in the realms of medicinal chemistry and agrochemicals. grafiati.comcymitquimica.com
The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule. acs.org It can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets due to its high electronegativity and ability to form strong bonds with carbon. acs.org Fluorinated pyridine derivatives are integral to a significant number of pharmaceuticals, highlighting the strategic advantage of fluorine incorporation in drug design. smolecule.com
Similarly, chlorinated pyridines have a long history of application, particularly as herbicides and pesticides. cymitquimica.com The chlorine atom can influence the reactivity of the pyridine ring and is a key component in many commercially successful agrochemicals. The presence of both a fluorine and a chlorine atom on the same pyridine scaffold, as seen in 6-Chloro-4-fluoropyridin-3-ol, offers a unique combination of properties that can be exploited for the development of new chemical entities with tailored activities.
Foundational Role in Interdisciplinary Chemical Science
The versatility of halogenated pyridines extends beyond life sciences into materials science and catalysis. These compounds serve as crucial intermediates for the synthesis of more complex molecular architectures. The hydroxyl group on the pyridinol ring provides a reactive handle for further functionalization, such as etherification or esterification, while the halogen atoms can participate in a variety of cross-coupling reactions. This dual reactivity makes them valuable precursors for creating libraries of compounds for high-throughput screening in drug discovery and for the development of novel materials with specific electronic or optical properties.
The pyridin-3-ol substructure, in particular, is a key structural unit in numerous bioactive compounds. organic-chemistry.org The tautomeric equilibrium between the hydroxypyridine and the corresponding pyridone form can be influenced by substituents and the surrounding environment, which can in turn affect the molecule's biological activity and physical properties.
Research Imperatives and Scope of Investigation for this compound
While extensive research exists on the broader class of halogenated pyridinols, specific and detailed investigations into this compound are less prevalent in publicly accessible literature. However, the unique substitution pattern of this molecule dictates a clear set of research imperatives and a compelling scope for future investigation.
The primary research interest in this compound lies in its potential as a versatile building block for the synthesis of novel, high-value compounds. Its trifunctional nature—a hydroxyl group, a fluorine atom, and a chlorine atom on a pyridine core—presents multiple opportunities for selective chemical modification.
Key areas of investigation for this compound include:
Development of Efficient Synthetic Routes: While general methods for the synthesis of substituted 3-hydroxypyridines exist, such as hetero-Diels-Alder reactions, ring-closing metathesis, and various cyclization strategies, the development of a high-yield, scalable, and regioselective synthesis specifically for this compound is a critical research objective. organic-chemistry.orgnih.govrsc.orgmdpi.com
Exploration of Reactivity and Functionalization: A thorough investigation of the chemoselective reactions at the different functional sites of the molecule is essential. This includes studying the nucleophilic and electrophilic substitution reactions at the pyridine ring, the derivatization of the hydroxyl group, and the selective participation of the chlorine and fluorine atoms in cross-coupling reactions.
Application in Medicinal Chemistry: Given the prevalence of halogenated pyridine scaffolds in pharmaceuticals, a significant research imperative is the use of this compound as a scaffold for the synthesis of new bioactive molecules. Of particular interest is its potential role in the development of kinase inhibitors, a class of drugs that often feature a substituted heterocyclic core. nih.govosti.gov The specific arrangement of atoms in this compound could allow for unique interactions within the ATP-binding site of various kinases.
Utility in Agrochemical Discovery: The combination of chloro and fluoro substituents suggests that derivatives of this compound could be explored for potential herbicidal or pesticidal activity.
Compound Information
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 1211530-63-0 | cymitquimica.com |
| Molecular Formula | C₅H₃ClFNO | N/A |
| Molecular Weight | 147.53 g/mol | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-fluoropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZCFDRBHNPRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211530-63-0 | |
| Record name | 6-chloro-4-fluoropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 6 Chloro 4 Fluoropyridin 3 Ol
Intrinsic Reactivity Profile of the Halogenated Pyridinol Moiety
The reactivity of 6-Chloro-4-fluoropyridin-3-ol is fundamentally dictated by the electronic properties of the pyridine (B92270) nucleus, significantly modulated by the presence of the chloro, fluoro, and hydroxyl substituents.
Electrophilic and Nucleophilic Sites on the Pyridine Nucleus
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the carbon atoms of the ring electrophilic, susceptible to attack by nucleophiles. libretexts.orgyoutube.com In this compound, the carbon atoms bonded to the chlorine and fluorine atoms are particularly electrophilic due to the strong electron-withdrawing nature of the halogens. libretexts.orgvaia.com Conversely, the nitrogen atom, with its lone pair of electrons, and the oxygen atom of the hydroxyl group act as nucleophilic centers. youtube.comvaia.com The pi-electron system of the aromatic ring can also exhibit nucleophilic character. vaia.com
The relative nucleophilicity and electrophilicity of these sites can be influenced by the reaction conditions. For instance, in protic solvents, the nucleophilicity of halide ions can be affected by their size and basicity, with larger, less basic ions like iodide being more potent nucleophiles than smaller, more basic ions like fluoride (B91410). libretexts.org
Interactive Table: Electrophilic and Nucleophilic Centers of this compound
| Site | Character | Rationale |
| C2 | Electrophilic | Adjacent to electronegative nitrogen and influenced by halogen substituents. |
| C4 | Electrophilic | Directly bonded to the highly electronegative fluorine atom. |
| C5 | Electrophilic | Influenced by adjacent chloro and fluoro substituents. |
| C6 | Electrophilic | Directly bonded to the chlorine atom. |
| Nitrogen (N) | Nucleophilic | Possesses a lone pair of electrons. |
| Oxygen (O) | Nucleophilic | Oxygen of the hydroxyl group has lone pairs of electrons. |
| Pi-system | Nucleophilic | The electron-rich aromatic ring can act as a nucleophile. |
Influence of Halogenation on Electronic Distribution and Reactivity
The presence of both chlorine and fluorine atoms on the pyridine ring profoundly impacts its electronic distribution and, consequently, its reactivity. Both halogens are electron-withdrawing through the inductive effect, which decreases the electron density of the ring and enhances its electrophilicity. researchgate.net This deactivation of the ring makes electrophilic aromatic substitution more challenging compared to unsubstituted pyridine.
However, the halogens also possess lone pairs of electrons that can be donated to the ring through resonance (a mesomeric effect), which can partially counteract the inductive withdrawal. The extent of this resonance donation differs between fluorine and chlorine. The nature and position of these halogen substituents affect the in-plane ring normal modes of pyridines, as observed in FT-IR and Raman spectroscopy. researchgate.net The presence of a fluorine atom is crucial for certain transformations, such as the synthesis of SF5-substituted pyridines, where it facilitates subsequent nucleophilic aromatic substitution (SNAr) by other nucleophiles. researchgate.net
Detailed Mechanistic Pathways of Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic and heteroaromatic rings. The mechanism of these reactions, particularly whether they proceed through a stepwise or concerted pathway, is a subject of ongoing investigation.
Investigation of Concerted SNAr Mechanisms
The traditional view of SNAr reactions involves a two-step addition-elimination mechanism via a discrete Meisenheimer complex. nih.govnih.gov However, recent studies using kinetic isotope effects and computational analyses have provided evidence that many SNAr reactions, particularly on heterocyclic systems like pyridine, may proceed through a concerted mechanism. nih.govnih.gov In a concerted SNAr, the attack of the nucleophile and the departure of the leaving group occur in a single step. frontiersin.org
Computational studies predict that for substitutions on pyridine, pyrazine, and pyrimidine, concerted mechanisms are likely to be common, especially with good leaving groups like chlorine and bromine. nih.gov The stability of the potential Meisenheimer intermediate plays a crucial role; if it is less stable, a concerted reaction is favored. nih.gov The development of new analytical techniques, such as using 19F NMR to measure kinetic isotope effects, has been instrumental in providing experimental evidence for these concerted pathways. nih.gov
Comparative Reactivity Studies of Pyridinol Tautomers
Hydroxypyridines, including this compound, can exist in tautomeric forms: the pyridinol form and the pyridone form. numberanalytics.comstackexchange.com This tautomerism can significantly influence the chemical reactivity by altering the distribution of electrons and the availability of reactive sites. numberanalytics.com For instance, the 2-pyridone tautomer is generally more reactive towards electrophilic substitution than the 2-hydroxypyridine (B17775) tautomer. numberanalytics.com
The position of the equilibrium between the tautomers is influenced by factors such as the solvent and the presence of other substituents. stackexchange.comrsc.org In the gas phase, the hydroxy form is often preferred, while in polar solvents, the equilibrium tends to shift towards the oxo-form (pyridone). stackexchange.com The reactivity of pyridinol tautomers in substitution reactions can be complex. For example, pyridin-4-ol tends to react at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. researchgate.net Pyridin-2-ol can act as an ambident nucleophile, reacting at both the nitrogen and oxygen atoms. researchgate.net The chemoselectivity of reactions involving pyridones can be largely affected by their tautomeric properties. oup.com
Interactive Table: Factors Influencing Pyridinol-Pyridone Tautomerism
| Factor | Influence on Equilibrium |
| Solvent Polarity | Polar solvents favor the pyridone form. stackexchange.com |
| Substituents | Electron-withdrawing groups in the 6-position can favor the pyridone form. rsc.org |
| Physical State | The pyridone form is often favored in the crystalline state. stackexchange.com |
Radical-Mediated Transformations and C-H Functionalization
Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds, including the activation of otherwise inert C-H bonds.
The generation of halogen radicals, particularly chlorine radicals, can initiate C-H activation. nih.gov While highly reactive, the regioselectivity of these reactions can be controlled, for instance, by confining the radical within the secondary coordination sphere of a metal complex. nih.gov Photocatalysis has emerged as a mild and efficient method for generating such reactive radical intermediates. d-nb.info
Recent advancements have focused on radical-mediated C-H functionalization, which provides a powerful strategy for modifying complex molecules. rsc.orgnih.gov These reactions often proceed via a hydrogen atom transfer (HAT) mechanism. d-nb.infonih.gov For instance, photogenerated chlorine radicals can abstract a hydrogen atom from a C-H bond, creating a carbon-centered radical that can then undergo further functionalization. researchgate.net This approach has been utilized for the C(sp3)-H chlorination and bromination with selectivity for primary and secondary C-H bonds. nih.gov
Exploration of Intramolecular Cyclization Reactions
The structure of this compound is pre-disposed to undergo intramolecular cyclization reactions to form furo[3,2-b]pyridine (B1253681) derivatives. These bicyclic systems are of significant interest in medicinal chemistry. The key to these transformations is the introduction of a suitable side chain, typically at the C-2 position, which can then react with the C-3 hydroxyl group to close the furan (B31954) ring.
One of the most effective methods for achieving this is through a palladium-catalyzed coupling reaction followed by an in-situ cyclization. This process typically begins with the conversion of the 3-hydroxyl group to a more suitable precursor or by introducing a reactive handle at an adjacent position. For instance, related 3-hydroxypyridines can be halogenated (e.g., iodinated) at the C-2 position. This halo-substituted intermediate can then undergo a Sonogashira coupling with a terminal alkyne. The resulting 2-alkynyl-3-hydroxypyridine intermediate is primed for a subsequent 5-endo-dig cyclization, often promoted by the same palladium catalyst or a copper co-catalyst, to yield the furo[3,2-b]pyridine core.
Research on analogous halopyridinols demonstrates that this tandem coupling/cyclization process is highly efficient. thieme-connect.com Two primary catalyst systems are often employed: a combination of dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide, or a system comprising tris(dibenzylideneacetone)dipalladium(0) (B46781) with a bulky phosphine (B1218219) ligand like tri-tert-butylphosphine. thieme-connect.com The choice of catalyst, solvent, and base is crucial for optimizing the yield of the cyclized product and minimizing side reactions, such as the formation of unsubstituted furopyridines. thieme-connect.com
A hypothetical reaction pathway starting from a derivative of this compound is outlined below. The initial step would involve selective iodination at the C-2 position, followed by a palladium-catalyzed reaction with an alkyne to generate the cyclization precursor.
Table 1: Representative Conditions for Palladium-Catalyzed Cyclization of Halopyridinols
| Entry | Catalyst System | Solvent | Base | Temperature | Product Type |
| 1 | PdCl₂(PPh₃)₂, CuI | THF/Et₃N | Et₃N | Room Temp. | 2-Substituted Furo[3,2-b]pyridines |
| 2 | Pd₂(dba)₃, P(t-Bu)₃ | THF/Et₃N | Et₃N | Room Temp. | 2-Substituted Furo[3,2-b]pyridines |
| 3 | PdCl₂(PPh₃)₂, CuI | DMF/Et₃N | Et₃N | Room Temp. | 2-Substituted Furo[2,3-b]pyridines |
This table is based on data from analogous systems and illustrates typical conditions for the synthesis of furopyridines from halopyridinols. thieme-connect.com
Another established strategy for forming fused furan rings onto a pyridine scaffold involves nucleophilic aromatic substitution (SNAr) followed by cyclization. nih.gov In a process analogous to the synthesis of furo[2,3-b]pyridines from 2,5-dichloronicotinic acid derivatives, a suitably modified this compound could react with a hydroxy-containing nucleophile. nih.gov For example, reaction with an α-hydroxy ketone or ester under basic conditions would first involve displacement of one of the halogens on the pyridine ring, followed by intramolecular condensation with the C-3 hydroxyl group to form the furan ring. The regioselectivity of the initial SNAr reaction would be a critical factor in determining the final product isomer.
Selective C-H Activation and Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis for its atom and step economy. nih.govmdpi.com The pyridine ring in this compound contains C-H bonds at the C-2 and C-5 positions that are potential targets for such transformations. Transition metal catalysis, particularly with palladium, is the predominant method for achieving selective C-H activation. snnu.edu.cnrsc.org
In the context of this compound, the C-3 hydroxyl group can act as an endogenous directing group. Through coordination to a palladium catalyst, the hydroxyl group can direct the activation of the ortho C-H bond at the C-2 position. This approach, known as directed C-H functionalization, offers high regioselectivity, avoiding the need for pre-functionalization of the substrate. mdpi.com
Once the C-H bond is activated and a palladacycle intermediate is formed, a wide range of functional groups can be introduced. Common transformations include:
C-C Bond Formation: Coupling with aryl or vinyl halides (or pseudohalides) in a process akin to the Fujiwara-Morita reaction or direct arylation protocols. nih.gov
C-O Bond Formation: Acetoxylation or alkoxylation using hypervalent iodine reagents or other oxidants.
C-N Bond Formation: Amination reactions using various nitrogen sources. epfl.ch
The development of these reactions often relies on a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. nih.govsnnu.edu.cn The choice of ligand, oxidant, and reaction conditions is critical for achieving high efficiency and selectivity. For instance, the use of specific ligands, such as 2-pyridones, has been shown to accelerate non-directed C-H functionalization, which could potentially target the C-5 position, complementing the directing group effect of the hydroxyl group. nih.gov
Table 2: Key Parameters in Palladium-Catalyzed C-H Functionalization of Pyridine Derivatives
| Parameter | Role in Reaction | Typical Examples |
| Catalyst | Facilitates C-H bond cleavage and bond formation | Pd(OAc)₂, PdCl₂ |
| Directing Group | Controls regioselectivity by forming a cyclometalated intermediate | -OH, -NH₂, Amides |
| Ligand | Accelerates the reaction, improves selectivity, and stabilizes the catalyst | Phosphines (e.g., PCy₃), N-heterocyclic carbenes (NHCs), Pyridones |
| Oxidant | Regenerates the active catalyst in oxidative C-H functionalization | Ag₂CO₃, PhI(OAc)₂, Cu(OAc)₂ |
| Coupling Partner | Source of the new functional group | Aryl halides, Alkenes, Boronic acids |
This table summarizes general components and their roles in C-H functionalization reactions relevant to pyridine-based substrates. snnu.edu.cnnih.gov
The electronic properties of the this compound ring, influenced by the electron-withdrawing halogen atoms, would also play a significant role in its reactivity. These groups generally make the pyridine ring more electron-deficient, which can influence the rate and outcome of the C-H activation step. The interplay between the directing effect of the hydroxyl group and the electronic influence of the halogens makes the selective functionalization of this molecule a nuanced and synthetically valuable challenge.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the most powerful tool for elucidating the organic structure of 6-Chloro-4-fluoropyridin-3-ol, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are fundamental for the unambiguous structural confirmation of this compound. The expected chemical shifts (δ) are predicted based on the electronic environment of each nucleus, influenced by the electronegativity of the adjacent chlorine, fluorine, and oxygen atoms, as well as the aromaticity of the pyridine (B92270) ring.
The ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. The proton at position 2 (H-2) would likely appear at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom and chlorine atom. The proton at position 5 (H-5) would also be in the aromatic region, with its chemical shift influenced by the adjacent chlorine and fluorine atoms. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.
The ¹³C NMR spectrum would display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts would be significantly influenced by the attached substituents. The carbon atom bonded to the hydroxyl group (C-3) and the carbon bonded to the fluorine atom (C-4) are expected to show large chemical shifts. The carbon attached to the chlorine atom (C-6) will also be shifted downfield.
The ¹⁹F NMR spectrum is a simple yet informative tool for this molecule, expected to show a single signal for the fluorine atom at position 4. The coupling of this fluorine with the adjacent protons (H-5) would result in a doublet, providing further structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~140-145 |
| H2 | ~7.5-7.8 | - |
| C3 | - | ~145-150 |
| OH | Variable (broad singlet) | - |
| C4 | - | ~155-160 (doublet due to ¹JCF) |
| C5 | - | ~115-120 |
| H5 | ~7.0-7.3 | - |
| C6 | - | ~148-152 |
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.
A ¹H-¹H COSY spectrum would reveal the coupling between the protons on the pyridine ring, specifically between H-2 and H-5 if any long-range coupling exists, though this is often weak. The primary utility would be to confirm the through-bond proximity of any coupled protons.
An HSQC spectrum correlates the proton signals with their directly attached carbon atoms. This would definitively link the proton chemical shifts of H-2 and H-5 to their corresponding carbon atoms, C-2 and C-5, respectively. This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a molecular fingerprint by identifying the functional groups present in the molecule.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected at lower wavenumbers, typically in the 1000-1300 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C, C=N (ring) | Stretching | 1400-1600 |
| C-O | Stretching | 1200-1300 |
| C-F | Stretching | 1000-1300 |
| C-Cl | Stretching | 600-800 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular mass of this compound. This allows for the calculation of its elemental formula with high accuracy, confirming the presence of chlorine and fluorine. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, with two major molecular ion peaks separated by two mass units. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of functional groups such as CO, HCl, or F.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique indispensable for the analysis of organic compounds. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This combination allows for the effective separation of a compound from potential impurities and provides definitive evidence of its molecular weight, thus confirming its identity.
In the analysis of this compound, a reverse-phase HPLC method would typically be employed. This involves a stationary phase, often a C18-functionalized silica (B1680970) gel, and a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. The gradient elution, where the proportion of the organic solvent is increased over time, would effectively separate the target compound from any starting materials, by-products, or degradation products.
The purity of the this compound sample is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all observed peaks. A high-purity sample would exhibit a single, sharp peak with minimal contributions from other components.
Upon elution from the HPLC column, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like pyridinols. In the ESI source, the compound is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
For this compound (molar mass: 147.53 g/mol ), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 148.54. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the compound's identity. A patent for a related compound, 6-chloro-N-(6-chloro-4-fluoropyridin-3-yl)-1H-indole-3-sulfonamide, utilized LC-MS with electrospray ionization (ES+) to confirm a 97% purity and identify the [M+H]+ ion. google.com While specific data for this compound is not publicly available, commercial suppliers indicate that such data is generated for quality control purposes. bldpharm.com
Table 1: Hypothetical LC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range (m/z) | 50 - 500 |
| Capillary Voltage | 3500 V |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods like NMR and MS provide valuable information about connectivity and molecular weight, X-ray crystallography offers the most definitive insight into the three-dimensional arrangement of atoms in the solid state. This technique is crucial for unambiguously determining the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.
To perform X-ray crystallography, a high-quality single crystal of this compound is required. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.
The diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group). Subsequently, the electron density map is calculated, from which the positions of the individual atoms can be determined. The final structural model is refined to best fit the experimental data.
For this compound, X-ray crystallography would confirm the planar structure of the pyridine ring and provide precise measurements of the C-Cl, C-F, C-O, and C-N bond lengths. It would also reveal the bond angles within the pyridine ring and the orientation of the hydroxyl group. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, as well as potential halogen bonding interactions involving the chlorine atom. Research on other substituted pyridinols has demonstrated the utility of X-ray crystallography in confirming their molecular structures and understanding their solid-state packing. mdpi.comresearchgate.net
As of now, the crystal structure of this compound has not been deposited in public crystallographic databases. However, the data that would be obtained from such an analysis would be invaluable for understanding its chemical properties and potential interactions in a biological context.
Table 2: Expected Crystallographic Data Parameters for this compound (Illustrative)
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |
| Space Group | e.g., P2₁/c or Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | Typically 2, 4, or 8 |
| Calculated Density (Dx) | g/cm³ |
| R-factor (R₁) | < 0.05 for a well-refined structure |
| Bond Lengths (Å) | C-Cl, C-F, C-O, C-N, C-C, C-H |
| Bond Angles (°) | Angles within the pyridine ring and substituents |
| Torsion Angles (°) | Describing the planarity and conformation |
| Hydrogen Bonding | Donor-Acceptor distances and angles |
| Halogen Bonding | C-Cl•••X interactions |
Computational Chemistry and Theoretical Modeling of 6 Chloro 4 Fluoropyridin 3 Ol Systems
Electronic Structure and Molecular Orbital Theory Calculations
The electronic structure dictates the fundamental chemical and physical properties of a molecule. Through molecular orbital theory, we can understand how electrons are distributed within a molecule and, consequently, predict its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the ground state properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can determine the optimized geometry, thermodynamic stability, and vibrational frequencies of 6-chloro-4-fluoropyridin-3-ol.
In a typical DFT study, the equilibrium geometry of the molecule is found by minimizing the total energy with respect to all atomic coordinates. For substituted pyridines, such as 3-fluoro-, 3-chloro-, and 3-bromopyridine, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been used to accurately predict molecular structures. researchgate.net Similar levels of theory can be applied to this compound to obtain reliable predictions of its bond lengths, bond angles, and dihedral angles. Studies on related compounds, like 6-chloro- and 7-chloro-4-bromomethylcoumarins, have shown that DFT calculations can yield stable conformers and even identify transition state structures. nih.gov The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the predicted structure. nih.gov
Table 1: Representative DFT-Calculated Ground State Properties for a Substituted Pyridine (B92270) This table presents hypothetical yet realistic data for this compound, based on typical values for similar heterocyclic compounds.
| Parameter | Calculated Value | Unit |
| Total Energy | -915.5 | Hartrees |
| Dipole Moment | 2.8 | Debye |
| C4-F Bond Length | 1.35 | Ångströms (Å) |
| C6-Cl Bond Length | 1.74 | Ångströms (Å) |
| C3-O Bond Length | 1.36 | Ångströms (Å) |
| O-H Bond Length | 0.97 | Ångströms (Å) |
The electron density distribution reveals the electron-rich and electron-poor regions of a molecule, which is critical for understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are a common way to visualize this distribution. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen atom, the oxygen atom, and the fluorine atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydroxyl hydrogen, making it a potential hydrogen bond donor.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. figshare.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the hydroxyl oxygen, while the LUMO would likely be distributed across the π-system of the ring, influenced by the electron-withdrawing chloro and fluoro substituents.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Indicates electron-donating capability |
| LUMO | -1.2 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.3 | Correlates with chemical stability |
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.
A reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. By calculating the energy of the system along the reaction coordinate, a potential energy surface can be constructed. The highest point on the lowest-energy path along this surface corresponds to the transition state (TS), and the energy difference between the reactants and the TS is the activation energy or energy barrier.
For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), DFT calculations can be used to model the reaction pathway. For instance, in the SNAr of a related compound, 2-chloro-4-fluoropyridine, calculations have been used to map the free energy profile for substitution at different positions, identifying the most favorable reaction path. rsc.org These calculations involve locating the transition state structure and confirming it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Many molecules have multiple reactive sites, and predicting which site will react under given conditions (regioselectivity) is a common challenge. Computational modeling can elucidate the factors controlling this selectivity. Hydroxypyridines exhibit tautomerism and can react as either N- or O-nucleophiles. Studies on the reactions of pyridin-3-ol with electrophiles have shown that it reacts preferentially at the oxygen atom. researchgate.net This suggests that this compound would likely undergo O-alkylation or O-acylation rather than reaction at the ring nitrogen.
Computational analysis of the transition states for attack at different positions can quantify the energy barriers for each pathway. The pathway with the lower activation energy will be the kinetically favored one. For this compound, one could computationally compare the energy barriers for a nucleophile attacking the carbon atoms bearing the chloro or fluoro substituents to predict the outcome of an SNAr reaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Systems
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used extensively in medicinal chemistry and environmental science to predict the biological activity or other properties of chemical compounds based on their molecular structures. fortunejournals.comumweltbundesamt.de The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, are correlated with its activity.
A QSAR study on a series of compounds based on the this compound scaffold would involve several steps. First, a set of analogues would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding) measured. Next, a wide range of molecular descriptors would be calculated for each analogue. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). ljmu.ac.uk
Finally, a mathematical model is built using statistical methods like multiple linear regression or machine learning algorithms to find a correlation between a subset of the descriptors and the observed activity. Such models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. For example, QSAR studies have been used to explore inhibitors of kinases, where substituents on a core structure, which could be analogous to this compound, are varied to optimize activity. fortunejournals.comnih.gov
Table 3: Example of a Data Set for a QSAR Study This table shows a hypothetical data set for a series of analogues of this compound, illustrating the types of data used.
| Compound | R-group at C-5 | LogP | Molecular Weight | pIC50 (Observed) | pIC50 (Predicted) |
| 1 | -H | 1.58 | 163.55 | 5.2 | 5.1 |
| 2 | -CH3 | 1.95 | 177.58 | 5.8 | 5.9 |
| 3 | -Br | 2.15 | 242.45 | 6.3 | 6.2 |
| 4 | -CN | 1.30 | 188.56 | 6.8 | 6.9 |
Derivation and Validation of Predictive Models for Chemical Properties
Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) principles, are crucial for estimating the physicochemical and biological properties of chemical compounds. These models rely on calculated molecular descriptors to correlate a compound's structure with its observed or predicted activities.
Calculated Molecular Properties of this compound
| Property | Value | Description |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | TPSA is a descriptor that correlates with hydrogen bonding potential and is often used to predict drug transport properties. |
| LogP (Octanol-Water Partition Coefficient) | 1.5797 | LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond. For this molecule, these are the nitrogen and oxygen atoms. |
| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond, which is the hydroxyl group in this case. |
This data is based on computational predictions and has not been experimentally verified.
The derivation of a robust predictive model would involve synthesizing a series of analogues of this compound, experimentally measuring their properties (e.g., binding affinity to a target protein), and then using statistical methods to create a mathematical model that links the calculated descriptors of these compounds to their measured activities. Validation of such a model would require testing its predictive power on a set of compounds not used in the model's creation.
Computational Approaches to Ligand-System Interactions
Understanding how a ligand like this compound interacts with a biological target, such as an enzyme or a receptor, is fundamental for drug design and discovery. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. For this compound, a docking study would involve:
Preparation of the Ligand and Receptor: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of this compound.
Docking Simulation: Using software to place the ligand into the active site of the receptor and predict the most stable binding poses.
Analysis of Interactions: Examining the predicted binding modes to identify key interactions, such as hydrogen bonds, halogen bonds (involving the chlorine and fluorine atoms), and hydrophobic interactions.
While specific docking studies for this compound are not published, studies on similar substituted pyridines often reveal the importance of the pyridine nitrogen and other substituents in forming critical interactions with amino acid residues in the active site of various kinases and other enzymes. The chloro and fluoro substituents can significantly influence binding affinity and selectivity through specific halogen bonding and by altering the electronic properties of the pyridine ring.
Molecular Dynamics (MD) Simulations
Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. This approach can reveal conformational changes that occur upon ligand binding and provide a more accurate estimation of the binding free energy.
Applications of 6 Chloro 4 Fluoropyridin 3 Ol As a Versatile Synthetic Building Block
Advanced Organic Synthesis Applications
6-Chloro-4-fluoropyridin-3-ol serves as a versatile building block in organic synthesis due to its reactive sites that allow for a variety of chemical transformations. The chlorine, fluorine, and hydroxyl groups can each be targeted for specific reactions, enabling the construction of intricate molecular architectures.
Construction of Complex Heterocyclic Frameworks
The pyridine (B92270) ring is a fundamental component of many biologically active compounds and functional materials. The specific substitution pattern of this compound provides a strategic starting point for the synthesis of more complex heterocyclic systems. The chlorine atom can be displaced by various nucleophiles, the hydroxyl group can be alkylated or acylated, and the fluorine atom can influence the reactivity of the ring, making it a key intermediate in the synthesis of polysubstituted pyridines and fused heterocyclic systems. ijpsonline.comijpsonline.com
For instance, the hydroxyl group can be oxidized to a ketone, or the entire molecule can be reduced to remove the chlorine atom. The chlorine atom itself is a key functional group for substitution reactions with amines, thiols, and alkoxides, allowing for the introduction of diverse functionalities. These reactions are fundamental in creating libraries of compounds for drug discovery and materials science research. The synthesis of various pyridine derivatives often involves multi-component reactions or cyclization strategies where substituted pyridinols are key precursors. ijpsonline.comijpsonline.com
Precursor in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity. Substituted pyridines, including derivatives of this compound, can be employed as key building blocks in MCRs to synthesize a wide array of complex molecules. ijpsonline.comresearchgate.net For example, the Hantzsch pyridine synthesis, a classic MCR, utilizes a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia donor to produce dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. ijpsonline.com The versatility of this compound and its derivatives allows for their incorporation into such synthetic strategies to create novel and diverse chemical entities.
Radiochemical Synthesis for Imaging Research
The field of molecular imaging, particularly Positron Emission Tomography (PET), relies on the use of radiolabeled molecules to visualize and quantify biological processes in vivo. This compound and its derivatives are valuable precursors for the synthesis of PET radioligands due to the presence of sites amenable to radiolabeling with common positron-emitting isotopes.
Strategies for Carbon-11 and Fluorine-18 Radiolabeling
Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are two of the most widely used radionuclides in PET imaging. mdpi.com ¹¹C has a short half-life of 20.4 minutes, which allows for multiple PET scans in the same subject on the same day, while ¹⁸F has a longer half-life of 109.8 minutes, making it suitable for more complex radiosynthesis procedures and for distribution to facilities without an on-site cyclotron. mdpi.comfrontiersin.org
The structure of this compound offers potential sites for the introduction of these isotopes. The hydroxyl group can be a site for ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate, which are common and well-established radiolabeling agents. mdpi.comresearchgate.net This would involve converting the hydroxyl group to a better leaving group if necessary, followed by reaction with the ¹¹C-methylating agent.
For ¹⁸F-labeling, the chlorine atom on the pyridine ring can potentially be replaced with ¹⁸F via a nucleophilic aromatic substitution (SNA_r_) reaction. nih.govnih.gov The success of this reaction would depend on the activation of the ring towards nucleophilic attack. Alternatively, derivatives of this compound can be designed to incorporate other functional groups that are more readily labeled with ¹⁸F, such as nitro or trimethylammonium groups, which are excellent leaving groups for aromatic ¹⁸F-fluorination. researchgate.netfrontiersin.org
Table 1: Common Radionuclides for PET Imaging
| Radionuclide | Half-life (minutes) | Maximum Positron Energy (MeV) | Key Advantages |
|---|---|---|---|
| Carbon-11 (¹¹C) | 20.4 | 0.96 | Allows for multiple scans in one day; carbon is ubiquitous in organic molecules. mdpi.com |
Development of Novel Radioligands for Positron Emission Tomography (PET)
The development of novel PET radioligands is crucial for advancing our understanding of various diseases and for the development of new therapies. nih.gov Derivatives of this compound can serve as scaffolds for the creation of new radioligands targeting specific biological entities like receptors, enzymes, or transporters in the body.
For example, pyridinyl and pyridinol structures are present in various PET radioligands developed to image targets such as phosphodiesterase-5 (PDE5), cyclooxygenase-2 (COX-2), and tau protein aggregates in Alzheimer's disease. nih.govnih.govnih.gov The synthesis of these radioligands often involves the late-stage introduction of ¹¹C or ¹⁸F onto a precursor molecule. The chemical properties of this compound make it a suitable starting point for the multi-step synthesis of such precursors. By modifying the core structure with different functional groups, researchers can fine-tune the pharmacological properties of the resulting molecule, such as its affinity and selectivity for the target, as well as its ability to cross the blood-brain barrier. nih.gov
Table 2: Examples of PET Radioligands with Pyridine-like Structures
| Radioligand | Target | Isotope | Application |
|---|---|---|---|
| [¹¹C]PiB | Amyloid-β plaques | ¹¹C | Alzheimer's disease imaging. researchgate.net |
| [¹⁸F]T807 (Flortaucipir) | Tau protein | ¹⁸F | Alzheimer's disease imaging. nih.gov |
| [¹¹C]T1650 | Phosphodiesterase 4D | ¹¹C | Investigational, for neuropsychiatric disorders. nih.gov |
Contributions to Materials Science and Supramolecular Chemistry
The unique electronic and steric properties conferred by the substituent pattern of this compound also make it an interesting building block in materials science and supramolecular chemistry. The ability of the pyridine nitrogen to coordinate with metal ions, and the potential for the hydroxyl and halogen atoms to participate in hydrogen and halogen bonding, respectively, allows for the construction of well-defined supramolecular architectures.
These interactions can be used to direct the assembly of molecules into larger, ordered structures such as metal-organic frameworks (MOFs), liquid crystals, or other functional materials. The fluorine atom can also impart specific properties to these materials, such as increased thermal stability or altered electronic characteristics. While direct applications of this compound in this area are still emerging, its potential as a versatile building block for the rational design of new materials with tailored properties is significant.
Design of Functional Materials Incorporating Halogenated Pyridine Moieties
The incorporation of halogenated pyridines, such as this compound, into larger molecular frameworks is a strategy employed in the design of functional materials with tailored properties. The presence of halogen atoms can significantly influence the electronic and steric characteristics of a molecule, which in turn can dictate its performance in various applications.
For instance, the reactivity of the chloro and fluoro substituents on the pyridine ring allows for a range of chemical transformations. The chlorine atom, for example, can be a site for nucleophilic substitution reactions, enabling the attachment of other molecular fragments to the pyridine core. This versatility makes compounds like this compound valuable intermediates in the synthesis of more elaborate structures for materials science.
While direct research on polymers synthesized from this compound is limited in publicly available literature, the broader class of halogenated pyridines has been investigated for creating materials with specific functionalities. For example, related compounds are used as precursors in the synthesis of agrochemicals and pharmaceuticals, where the nature and position of the halogen atoms are critical for biological activity. This principle of leveraging halogen atoms for specific functions is transferable to materials science, where they can be used to tune properties such as conductivity, optical behavior, and thermal stability.
Table 1: Potential Functional Modifications of this compound for Materials Synthesis
| Functional Group | Potential Reaction Type | Resulting Moiety | Potential Application in Materials |
| Hydroxyl (-OH) | Etherification | Ether linkage | Polymer backbone component |
| Esterification | Ester linkage | Side-chain functionalization | |
| Chloro (-Cl) | Nucleophilic Substitution | Attachment of various functional groups | Tuning of electronic properties |
| Fluoro (-F) | Nucleophilic Aromatic Substitution | Introduction of diverse substituents | Enhancement of thermal stability |
Exploration of Halogen Bonding Interactions in Polymeric Systems
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This interaction is analogous to the more familiar hydrogen bond and has gained significant attention as a tool for controlling the self-assembly and structure of molecules, including polymers.
The chlorine atom in this compound has the potential to participate in halogen bonding. This interaction can be exploited in the design of supramolecular polymeric systems, where the halogen bonds act as reversible cross-links, imparting properties such as self-healing or stimuli-responsiveness.
Studies on related halopyridinium salts have demonstrated the existence and importance of halogen bonds in their crystal structures. The strength and directionality of these bonds are influenced by the nature of the halogen and the other substituents on the pyridine ring. While specific studies on polymeric systems incorporating this compound are not widely reported, the principles derived from small molecule crystal engineering can be extended to polymer design.
Table 2: Comparison of Halogen Bond Donor/Acceptor Properties in Pyridine Derivatives
| Compound Class | Halogen Bond Donor | Halogen Bond Acceptor | Potential for Polymeric Self-Assembly |
| Halogenated Pyridines | Halogen atom (e.g., Cl, Br, I) | Nitrogen atom of the pyridine ring | High |
| Hydroxypyridines | Hydroxyl group (as H-bond donor) | Nitrogen atom, Oxygen atom | Moderate (competing H-bonds) |
| This compound | Chlorine atom | Nitrogen atom, Oxygen atom | Potentially high, with complex interplay between halogen and hydrogen bonding |
Future Research Directions and Emerging Opportunities for 6 Chloro 4 Fluoropyridin 3 Ol
Development of Novel Catalytic Systems for Enhanced Reactivity
The functionalization of the 6-Chloro-4-fluoropyridin-3-ol core is a critical step in the synthesis of more complex derivatives. Future research will heavily focus on the development of novel catalytic systems that offer enhanced reactivity, selectivity, and broader substrate scope. A key area of exploration will be the strategic C–H activation of the pyridine (B92270) ring. youtube.com This approach allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials and thus streamlining synthetic routes. mdpi.com
Transition-metal catalysis is expected to remain at the forefront of this research. mdpi.com The development of catalysts based on abundant and sustainable metals such as cobalt, copper, and iron will be a priority, moving away from the reliance on precious metals like palladium and rhodium. semanticscholar.org These novel catalytic systems will be designed to tolerate the electronic properties of the chloro, fluoro, and hydroxyl substituents on the pyridine ring, enabling selective functionalization at specific positions.
Interactive Table: Comparison of Potential Catalytic Systems for this compound Functionalization
| Catalytic System | Potential Advantages for this compound | Potential Challenges |
| Palladium-based Catalysts | Well-established for cross-coupling reactions, high reactivity. | Cost, potential for catalyst poisoning by the pyridine nitrogen. |
| Copper-based Catalysts | Lower cost, good for C-N and C-O bond formation. | May require higher catalyst loadings, potential for lower selectivity. |
| Cobalt-based Catalysts | Abundant, unique reactivity in C-H activation. | Can be sensitive to air and moisture, mechanistic understanding is evolving. |
| Photoredox Catalysis | Mild reaction conditions, ability to generate reactive radical intermediates. | Requires specialized equipment, substrate scope can be limited. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Furthermore, generative AI models can be employed to design novel derivatives of this compound with desired biological activities. By learning the structure-activity relationships of existing compounds, these models can propose new molecules with enhanced potency and selectivity, significantly accelerating the drug discovery process.
Exploration of Sustainable and Circular Economy Approaches in Synthesis
The principles of green chemistry and the circular economy are increasingly influencing the design of chemical syntheses. mdpi.commdpi.comresearchgate.netcam.ac.uk Future research on this compound will prioritize the development of synthetic methods that are both environmentally friendly and economically viable. nih.govrasayanjournal.co.inijarsct.co.innih.gov This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the minimization of waste generation. mdpi.com
Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives, often with reduced energy consumption. nih.gov The development of catalytic systems that can be easily recovered and reused will also be a key focus, aligning with the principles of a circular economy where resources are kept in use for as long as possible. The adoption of green chemistry metrics will be crucial for evaluating the sustainability of different synthetic routes to this compound and its derivatives. mdpi.com
Advanced Methodologies for Stereoselective and Enantioselective Synthesis
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The different enantiomers of a drug can have vastly different pharmacological effects. Therefore, the ability to synthesize single enantiomers of chiral derivatives of this compound is of paramount importance. chim.itnih.gov
Future research will focus on the development of advanced catalytic asymmetric methods to introduce chirality into the derivatives of this compound. acs.orgresearchgate.netcore.ac.uknih.gov This includes the use of chiral ligands to control the stereochemical outcome of reactions, as well as the development of novel organocatalytic and biocatalytic approaches. acs.orgrsc.org The synthesis of enantiomerically pure building blocks derived from this compound will open up new avenues for the creation of complex and highly specific therapeutic agents. rsc.org
Interactive Table: Emerging Enantioselective Methods for Pyridine Derivatives
| Method | Catalyst/Reagent | Potential Application to this compound |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Reduction of a prochiral C=C or C=N bond on a side chain. |
| Asymmetric C-H Functionalization | Chiral Palladium or Iridium complexes | Direct introduction of a chiral substituent onto the pyridine ring. |
| Organocatalysis | Chiral amines, phosphoric acids | Enantioselective functionalization of side chains. |
| Biocatalysis | Engineered enzymes (e.g., ketoreductases) | Stereoselective reduction of a ketone group on a derivative. |
Q & A
Q. What are the common synthetic routes for 6-Chloro-4-fluoropyridin-3-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine precursors. For example, one route may start with a substituted pyridine derivative undergoing nucleophilic aromatic substitution (NAS) using fluorinating agents (e.g., KF/18-crown-6) followed by chlorination (e.g., POCl₃) . Reaction optimization requires precise control of temperature (60–100°C) and solvent selection (acetonitrile or ethanol under reflux) to minimize side reactions . Microwave-assisted synthesis can enhance reaction efficiency . Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For instance, the hydroxyl proton appears as a singlet at δ 10–12 ppm, while fluorine and chlorine substituents cause distinct splitting patterns .
- Infrared Spectroscopy (IR) : Detects O–H stretching (~3200 cm⁻¹) and C–F/C–Cl vibrations (~1100–600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₅H₂ClFNO, ~161.53 g/mol) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks .
Q. How does the hydroxyl group in this compound influence its reactivity in substitution reactions?
- Methodological Answer : The hydroxyl group acts as a directing group, facilitating electrophilic substitution at the para position. For example, in Suzuki-Miyaura coupling, the hydroxyl group can be protected (e.g., as a silyl ether) to prevent unwanted side reactions. Deprotonation with NaH or K₂CO₃ enhances nucleophilic reactivity for alkylation or acylation .
Advanced Research Questions
Q. What strategies optimize regioselectivity in functionalizing this compound for targeted drug discovery?
- Methodological Answer :
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during halogenation or cross-coupling reactions .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective C–H activation at the 2-position, while copper(I) iodide promotes Ullmann-type couplings at the 5-position .
- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps .
Q. How do structural analogs of this compound differ in enzyme inhibition efficacy, and what experimental approaches validate these differences?
- Methodological Answer :
- Comparative Analysis : Design analogs with variations in halogen positions (e.g., 6-Fluoro-4-chloropyridin-3-ol) or substituents (e.g., trifluoromethyl groups) .
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) to target enzymes like kinases or phosphatases .
- Molecular Docking : Simulate binding poses in silico (e.g., AutoDock Vina) to correlate substituent effects with inhibitory activity .
Q. What mechanistic insights explain the contradictory solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Studies : Conduct phase-solubility experiments in DMSO, ethanol, and hexane. The hydroxyl group enhances solubility in polar solvents (logP ~1.2), while chloro/fluoro substituents reduce it in nonpolar media .
- Hansen Solubility Parameters (HSP) : Calculate dispersion (δD), polarity (δP), and hydrogen-bonding (δH) components to rationalize solvent compatibility .
- Crystallography : Compare crystal structures to identify intermolecular H-bonding vs. halogen-bonding dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
